molecular formula C13H8Cl2N8 B2722701 3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 1024831-26-2

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B2722701
CAS No.: 1024831-26-2
M. Wt: 347.16
InChI Key: WSPULSNAKNKSHR-UHFFFAOYSA-N
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Description

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that features both imidazole and tetrazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the imidazole and tetrazole intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

    Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Tetrazole Synthesis: The tetrazole ring is commonly synthesized via the cycloaddition reaction of an azide with a nitrile.

    Final Coupling: The final step involves coupling the imidazole and tetrazole intermediates with an aniline derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process would also need to address safety and environmental concerns, particularly when handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s imidazole and tetrazole moieties are of particular interest due to their potential interactions with biological macromolecules. These interactions can be studied to understand the compound’s effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery and development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it suitable for use in catalysis or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloroimidazole: Shares the imidazole moiety but lacks the tetrazole ring.

    2H-tetrazole: Contains the tetrazole ring but lacks the imidazole moiety.

    Aniline derivatives: Similar aromatic amine structure but without the heterocyclic rings.

Uniqueness

What sets 3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile apart is the combination of both imidazole and tetrazole moieties in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N8/c14-11-12(15)23(7-18-11)10-3-1-9(2-4-10)17-6-8(5-16)13-19-21-22-20-13/h1-4,6-7,17H,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPULSNAKNKSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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